4,6-Dibromo-1H-indazole-3-carboxylic acid
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Description
4,6-Dibromo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Br2N2O2 . It has an average mass of 319.938 Da and a monoisotopic mass of 317.863922 Da . It may be used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of indazole derivatives, including 4,6-Dibromo-1H-indazole-3-carboxylic acid, has been a subject of research . For instance, indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .Molecular Structure Analysis
The molecular structure of 4,6-Dibromo-1H-indazole-3-carboxylic acid consists of 8 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 319.94 g/mol.Chemical Reactions Analysis
Indazole derivatives have been synthesized and evaluated for various activities . For example, a series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Scientific Research Applications
Chemical Derivatives and Biological Activity
Research into indazole derivatives, such as 4,6-Dibromo-1H-indazole-3-carboxylic acid, has led to the development of compounds with significant biological activities. These derivatives have been studied for their potential in various therapeutic applications due to their structural uniqueness and biological relevance. For example, Patel et al. (2012) synthesized a series of N-1-substituted indazole-3-carboxamide derivatives, evaluating them as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which showed promising results in preclinical models for protective actions against diabetes-induced conditions. Similarly, McCoull et al. (2017) identified indazole-6-phenylcyclopropylcarboxylic acid derivatives as selective GPR120 agonists with potential efficacy in diabetes treatment, highlighting the versatility of indazole derivatives in medicinal chemistry (Patel et al., 2012; McCoull et al., 2017).
Antispermatogenic Properties
Indazole derivatives have been extensively studied for their antispermatogenic properties, providing insights into male contraceptive research. Tash et al. (2008) reported on gamendazole, an indazole carboxylic acid analogue, which achieved complete infertility in male rats with a single oral dose, showcasing the potential of indazole derivatives in developing nonhormonal male contraceptives. This finding is supported by numerous studies on similar compounds, indicating a consistent antispermatogenic effect across various indazole derivatives (Tash et al., 2008).
Pharmacokinetic Studies
Pharmacokinetic properties of indazole derivatives, including those similar to 4,6-Dibromo-1H-indazole-3-carboxylic acid, have been a focus of clinical research. Gatzemeier et al. (1991) conducted studies on lonidamine, another indazole derivative, to understand its pharmacokinetic behavior in patients with non-small-cell lung cancer. These studies are crucial for determining the dosage, efficacy, and safety of indazole-based medications in therapeutic settings (Gatzemeier et al., 1991).
properties
IUPAC Name |
4,6-dibromo-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPZPQUTXGHQIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646115 |
Source
|
Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-1H-indazole-3-carboxylic acid | |
CAS RN |
885518-30-9 |
Source
|
Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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